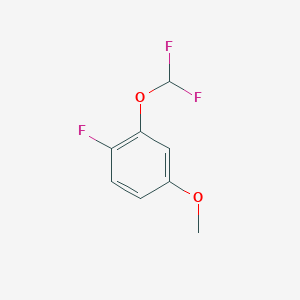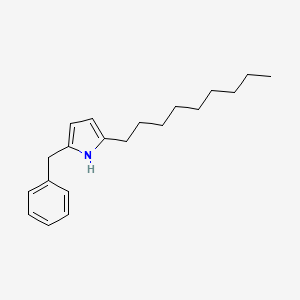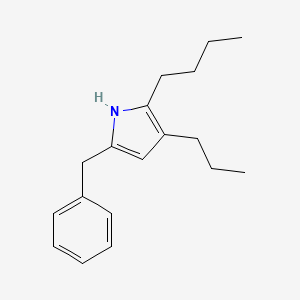![molecular formula C14H15N B6335819 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% CAS No. 1422518-51-1](/img/structure/B6335819.png)
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (2-BTHCP) is a heterocyclic aromatic compound with a molecular formula of C10H14N. It is a member of the tetrahydrocyclopenta[b]pyrrole family and is a versatile intermediate for the synthesis of a variety of molecules. 2-BTHCP has been found to have antibacterial, antifungal, and antiviral activities and is of interest for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been studied for its antiviral activity against herpes simplex virus type 1 and type 2.
Mecanismo De Acción
The exact mechanism of action of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% is not yet fully understood. However, it is believed to act by inhibiting the growth of bacterial, fungal, and viral cells. It is thought to interact with the cell membrane and disrupt the cell wall, leading to cell death. Additionally, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% is thought to interact with enzymes, proteins, and other molecules involved in the metabolism of bacterial, fungal, and viral cells, leading to their death.
Biochemical and Physiological Effects
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial, fungal, and viral cells. Additionally, it has been found to inhibit the production of inflammatory mediators, such as cytokines and chemokines. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage. Finally, it has been found to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has several advantages and limitations for lab experiments. One of the main advantages is its low cost and easy availability. It is also relatively stable and can be easily stored. Additionally, it is non-toxic and has a low environmental impact. On the other hand, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has a low solubility in water, which can make it difficult to use in experiments. Furthermore, its antibacterial, antifungal, and antiviral activities are relatively weak, which can limit its effectiveness in some applications.
Direcciones Futuras
Future research on 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further studies should focus on improving its solubility in water, as well as its antibacterial, antifungal, and antiviral activities. Finally, research should also focus on developing novel synthetic methods for the production of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% and its derivatives.
Métodos De Síntesis
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole with benzyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid. This yields a benzyl-substituted 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%. The second step involves the removal of the benzyl group using hydrogenolysis, which yields the final product.
Propiedades
IUPAC Name |
2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14(12)15-13/h1-3,5-6,10,15H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJLWHTYRLLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)







![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)
